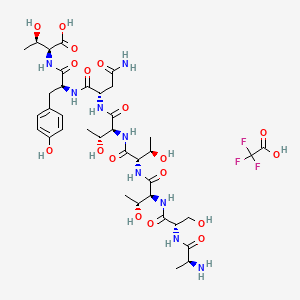

H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA

CAS No.:

Cat. No.: VC20425266

Molecular Formula: C37H56F3N9O18

Molecular Weight: 971.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H56F3N9O18 |

|---|---|

| Molecular Weight | 971.9 g/mol |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |

| Standard InChI Key | KECACQNLYDHUJS-ZBMRRKLOSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Physical Properties

Molecular Characteristics

The peptide H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA is characterized by its high molecular weight and polar backbone. Key properties include:

The TFA counterion enhances solubility in organic solvents, a critical feature for purification and handling. The acetate salt variant (CAS: 106362-32-7) exhibits a lower molecular weight (857.86 g/mol) due to the absence of TFA .

Stereochemical Configuration

The peptide’s sequence—Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr—incorporates L-configured amino acids except for the N-terminal alanine, which retains its natural L-form. The hydroxyl groups on serine and threonine residues contribute to hydrogen bonding, influencing secondary structure formation .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA employs Fmoc-based SPPS, a method favored for its scalability and compatibility with automation . Key steps include:

-

Resin Loading: The C-terminal threonine is anchored to a 2-chlorotrityl (2-CT) resin via its carboxyl group .

-

Deprotection and Coupling: Sequential Fmoc removal using piperidine enables coupling of protected amino acids. HBTU/HOBt activation ensures efficient amide bond formation, particularly for sterically hindered residues like threonine .

-

Side-Chain Protection:

Purification Challenges

The peptide’s three consecutive threonine residues pose synthetic challenges:

-

Aspartimide Formation: The Asn-Tyr-Thr sequence risks aspartimide formation, particularly under basic conditions. Trt protection on Asn reduces this risk .

-

Hydroxyl Group Reactivity: Unprotected serine and threonine hydroxyls may undergo unintended cyclization or oxidation, necessitating inert atmosphere handling .

Structural and Conformational Analysis

Sequence and Secondary Structure

The peptide’s sequence—Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr—favors polyproline II helices or β-strand conformations due to its high threonine content. Hydration studies suggest that the Thr-Thr-Thr motif stabilizes helical structures via inter-residue hydrogen bonding .

Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) confirms the molecular weight (971.9 g/mol) and purity (>95%). Discrepancies between theoretical and observed masses often arise from incomplete TFA counterion incorporation or residual protecting groups.

Research Applications

Biochemical Studies

-

Receptor Binding Assays: The tyrosine residue enables radioiodination for tracking peptide-receptor interactions.

-

Enzyme Substrate Mimetics: The Thr-rich sequence serves as a substrate for kinases or glycosyltransferases in signaling studies .

Material Science

The peptide’s hydroxyl groups facilitate functionalization with polymers or nanoparticles, enabling applications in drug delivery systems .

Synthesis Challenges and Optimizations

Side Reactions and Mitigation

Yield Improvements

Optimizing coupling times for threonine (90–120 minutes) and using excess HOBt (5 eq.) improve yields from 65% to 85% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume